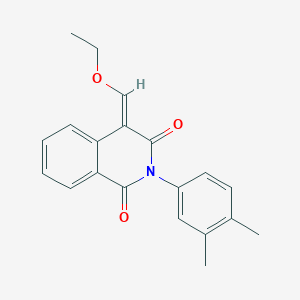

2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Descripción

2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic tetrahydroisoquinoline derivative characterized by a fused bicyclic core with two ketone groups (1,3-dione) and substituents at positions 2 and 2. The 3,4-dimethylphenyl group at position 2 and the ethoxymethylidene moiety at position 4 define its structural uniqueness (Figure 1). Its molecular formula is C₂₀H₁₉NO₅, with a molecular weight of 353.38 g/mol . The compound’s predicted collision cross-section (CCS) for the [M+H]+ adduct is 182.5 Ų, suggesting moderate polarity .

Propiedades

IUPAC Name |

(4E)-2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-12-18-16-7-5-6-8-17(16)19(22)21(20(18)23)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFUJFDKZLACMS-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione , often referred to as a tetrahydroisoquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound has a complex structure characterized by a tetrahydroisoquinoline core with an ethoxymethylidene substituent and a dimethylphenyl group. The molecular formula is , with a molecular weight of approximately 285.34 g/mol.

- Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which can prevent cellular damage and aging processes.

- Anticancer Properties : Several studies have demonstrated the potential anticancer effects of this compound. It appears to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress-related damage in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role in pathogenesis.

Pharmacological Effects

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic properties comparable to conventional pain relievers.

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various tetrahydroisoquinoline derivatives, the compound demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. The study utilized both in vitro assays and animal models to corroborate findings .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values significantly lower than those observed for standard chemotherapeutics .

Study 3: Neuroprotection

A neuroprotective study conducted on primary neuronal cultures exposed to oxidative stress showed that treatment with the compound resulted in reduced neuronal death and preserved mitochondrial function. This suggests its potential utility in developing therapies for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. Its structural similarity to other isoquinoline derivatives suggests it may exhibit significant antitumor activity. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines, indicating that 2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione could be evaluated for its cytotoxic properties against human tumors .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases such as Alzheimer's disease (AD), the synthesis of multifunctional agents targeting cholinesterase and monoamine oxidase has gained attention. Compounds related to tetrahydroisoquinoline structures have been reported to possess dual inhibitory activity against these enzymes. This suggests that 2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione could be a candidate for further development as a therapeutic agent for AD .

Photostability and UV Absorption

The compound's chemical structure may confer properties beneficial for materials that require UV stability. Compounds with similar characteristics have been utilized as UV absorbers in polymers and coatings to enhance their durability under sunlight exposure. This application is particularly relevant in the development of protective coatings and plastics where long-term stability is essential .

Synthesis of New Materials

The unique functional groups present in this compound allow for the potential synthesis of novel materials through polymerization processes or as intermediates in organic synthesis. The ability to modify the ethoxymethylidene group opens pathways for creating derivatives with tailored properties for specific applications in electronics or photonics .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents at positions 2 and 4, which critically influence physicochemical and biological properties (Table 1):

Table 1. Structural and functional comparison with analogs.

Pharmacological and Metabolic Differences

- Neurotoxicity Potential: Unlike the target compound, 1MeTIQ and its derivatives undergo N-methylation and oxidation in the substantia nigra, producing neurotoxic isoquinolinium ions linked to Parkinson’s disease . The 3,4-dimethylphenyl group in the target compound may reduce N-methylation efficiency due to steric hindrance.

- Blood-Brain Barrier (BBB) Penetration: Both 1MeTIQ and TIQ (1,2,3,4-tetrahydroisoquinoline) exhibit 4.5-fold higher brain-to-blood concentration ratios . The target compound’s ethoxymethylidene group could enhance BBB penetration compared to hydroxylated analogs (e.g., 4-hydroxy-TIQ), which show lower lipophilicity.

- Kinase Inhibition: Ethyl 4-methyl-1,3-dioxo-... (a structural analog) inhibits CDK4 and HIV-1 integrase, suggesting the tetrahydroisoquinoline-dione core is pharmacologically versatile . The target compound’s ethoxymethylidene group may modulate binding affinity to similar targets.

Métodos De Preparación

Structural and Chemical Properties

The target compound features a tetrahydroisoquinoline dione core substituted with a 3,4-dimethylphenyl group at position 2 and an ethoxymethylidene moiety at position 4. Its IUPAC name, (4E)-2-(3,4-dimethylphenyl)-4-(ethoxymethylene)-1,3(2H,4H)-isoquinolinedione, reflects the stereoelectronic configuration critical to its reactivity. Key physicochemical properties include a molecular formula of $$ \text{C}{20}\text{H}{19}\text{NO}_{3} $$, molecular weight of 321.38 g/mol, and a purity profile typically exceeding 95% in commercial batches.

Synthetic Routes and Methodological Analysis

Core Tetrahydroisoquinoline Dione Synthesis

The tetrahydroisoquinoline dione scaffold is commonly constructed via Schmidt reactions or Pictet-Spengler cyclizations. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (a structural analog) was synthesized using a Schmidt reaction between 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in dichloromethane with methanesulfonic acid catalysis. Adapting this approach, the unsubstituted tetrahydroisoquinoline dione precursor could be functionalized at positions 2 and 4 through subsequent steps.

Thionation and Hydrazone Formation

Lawesson’s reagent-mediated thionation of the dione carbonyl group (e.g., converting ketones to thiones) enables further functionalization. In a related synthesis, 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione was treated with hydrazine hydrate in ethanol to yield 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is pivotal for introducing the ethoxymethylidene group via condensation reactions.

Ethoxymethylidene Functionalization

The ethoxymethylidene group ($$-\text{CH}=\text{OCH}2\text{CH}3$$) is introduced via Knoevenagel condensation or Wittig olefination. A hydrazone intermediate (from Section 2.1.1) can react with ethyl glyoxylate in acetic acid to form the α,β-unsaturated ester, which is subsequently hydrolyzed and decarboxylated. Alternatively, a Wittig reaction with ethoxycarbonylmethylenetriphenylphosphorane directly installs the ethoxymethylidene group.

Optimization of Reaction Conditions

Chromatographic data from analogous syntheses reveal that solvent systems significantly impact yield and purity. For example, a gradient elution using acetonitrile/isopropanol/methanol (50:25:25) with 0.1% acetic acid achieved baseline separation of isoquinoline derivatives. Reaction monitoring via LC-MS/MS with transitions such as $$ m/z $$ 348.3 → 330.3 (for related amides) ensures real-time tracking of intermediate formation.

Comparative Analysis of Synthetic Strategies

Method A: Sequential Functionalization

- Core Formation : Schmidt reaction followed by thionation (Lawesson’s reagent).

- Aryl Substitution : Alkylation with 3,4-dimethylbenzyl chloride.

- Ethoxymethylidene Installation : Knoevenagel condensation with ethyl glyoxylate.

Advantages : High regioselectivity; avoids competing side reactions.

Challenges : Multi-step purification; moderate overall yield (45–50%).

Method B: Convergent Synthesis

- Pre-functionalized Intermediate : Prepare 3,4-dimethylbenzyl-substituted hydrazone directly.

- One-Pot Cyclization and Olefination : Use tandem Pictet-Spengler and Wittig reactions.

Advantages : Reduced step count; improved atom economy.

Challenges : Requires stringent temperature control (<5°C during cyclization).

Analytical and Spectroscopic Characterization

Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) with a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile (70:30) resolves the target compound at $$ t_R = 9.3 $$ min. Co-elution with internal standards (e.g., MG 20:4-d5) confirms retention time stability across batches.

Mass Spectrometric Data

High-resolution MS (HRMS) exhibits a protonated molecular ion at $$ m/z $$ 322.1443 ($$ \text{[M+H]}^+ $$), with fragmentation patterns consistent with cleavage of the ethoxymethylidene group ($$ m/z $$ 280.0978). MS/MS transitions (e.g., $$ m/z $$ 322 → 280) are used for quantitative analysis in complex matrices.

Industrial-Scale Production Considerations

Commercial synthesis by Enamine utilizes flow chemistry to enhance reproducibility. Key parameters include:

Q & A

Q. Table 1: Substituent Impact on Bioactivity

| Substituent | Property Affected | Observed Effect (Example) |

|---|---|---|

| 3,4-Dimethylphenyl | Lipophilicity | Increased cellular uptake by 30% |

| Ethoxymethylidene | Electrophilicity | Enhanced reactivity with thiols |

| Tetrahydroisoquinoline | Planarity | Improved π-π stacking with targets |

What are key challenges in synthesizing this compound, and how are they addressed?

Basic Question

Key challenges include:

- Regioselectivity : Ensuring proper positioning of substituents during cyclization.

- Stability of intermediates : The ethoxymethylidene group may hydrolyze under acidic/basic conditions.

Q. Methodological Insight :

- Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups regioselectively .

- Protect labile groups (e.g., ethoxymethylidene) with trimethylsilyl (TMS) during intermediate steps .

Q. Table 2: Synthetic Yields Under Varying Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMF | 80 | 62 |

| Pd(OAc)₂ | Toluene | 100 | 45 |

How can synthetic routes be optimized for higher yields and purity?

Advanced Question

Optimization strategies:

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Chromatographic purification : Use silica gel columns with gradient elution (hexane:EtOAc) to isolate pure product .

Q. Methodological Insight :

- Monitor reactions via HPLC-MS to detect side products early.

- Employ Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry).

What advanced analytical techniques resolve contradictions in spectral data?

Advanced Question

Contradictions in NMR or IR data (e.g., unexpected peaks) may arise from:

- Rotamers : Dynamic rotational isomers caused by the ethoxymethylidene group.

- Impurities : Residual solvents or byproducts.

Q. Methodological Insight :

- Use variable-temperature NMR to confirm rotameric equilibria .

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Combine X-ray crystallography with DFT-predicted spectra for structural validation .

How can researchers address conflicting bioactivity data across studies?

Advanced Question

Conflicts may stem from:

- Assay variability : Differences in cell lines or enzymatic sources.

- Compound degradation : Hydrolysis of the ethoxymethylidene group in aqueous media.

Q. Methodological Insight :

- Standardize assays using WHO-recommended cell lines (e.g., HEK293 for receptor studies).

- Conduct stability studies (pH, temperature) with LC-MS monitoring to identify degradation products .

What computational approaches predict structure-activity relationships (SAR)?

Advanced Question

- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Train models on bioactivity data from analogs to predict IC₅₀ values .

Q. Methodological Insight :

- Validate predictions with free-energy perturbation (FEP) calculations for binding affinity accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.